BenchChemオンラインストアへようこそ!

4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Medicinal Chemistry Structure-Activity Relationship Indole Regiochemistry

The compound 4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034289-44-4) is a fully synthetic small molecule composed of three distinct heterocyclic modules: an indole-2-carbonyl cap, a central azetidine linker, and a 1,6-dimethylpyridin-2(1H)-one core. This indole-azetidine-pyridinone architecture places the compound within a broader class of conformationally constrained heterocycles that have been investigated as ligands for melanin-concentrating hormone receptor 1 (MCHR1) and indoleamine 2,3-dioxygenase (IDO1), among other targets.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034289-44-4
Cat. No. B2779827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
CAS2034289-44-4
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C19H19N3O3/c1-12-7-14(9-18(23)21(12)2)25-15-10-22(11-15)19(24)17-8-13-5-3-4-6-16(13)20-17/h3-9,15,20H,10-11H2,1-2H3
InChIKeyIDQALEANDSGMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one – Structural Identity, Scaffold Class, and Procurement-Relevant Properties


The compound 4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (CAS 2034289-44-4) is a fully synthetic small molecule composed of three distinct heterocyclic modules: an indole-2-carbonyl cap, a central azetidine linker, and a 1,6-dimethylpyridin-2(1H)-one core [1]. This indole-azetidine-pyridinone architecture places the compound within a broader class of conformationally constrained heterocycles that have been investigated as ligands for melanin-concentrating hormone receptor 1 (MCHR1) and indoleamine 2,3-dioxygenase (IDO1), among other targets [2]. The molecular formula is C19H18N2O4 with a molecular weight of approximately 338.4 g/mol, and the canonical SMILES is CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 [1]. The azetidine ring introduces stereoelectronic constraints that differentiate this scaffold from more flexible analogs bearing pyrrolidine or piperidine linkers, a feature that can confer measurable selectivity advantages in target engagement [2].

Why 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Cannot Be Replaced by Generic Indole-Azetidine Analogs


Within the indole-azetidine-pyridinone chemotype, even seemingly minor structural modifications produce large shifts in target affinity, isoform selectivity, and ADME properties. The compound under evaluation bears an indole-2-carbonyl substituent, which positions the amide carbonyl in a distinctly different spatial orientation compared to the indole-3-carbonyl regioisomer (CAS not assigned in public databases) [1]. In the broader MCHR1 antagonist series, moving the carbonyl attachment point from the indole 2- to 3-position altered receptor binding by more than an order of magnitude in several matched-pair examples, and the nature of the pyridinone N-substituent (methyl in the target compound vs. cyclopropyl in the analog 1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one) critically modulates both potency and P-glycoprotein (Pgp) efflux susceptibility [2]. Generic substitution with an analog lacking the precise indole-2-carbonyl-azetidine-oxy-1,6-dimethylpyridin-2(1H)-one connectivity therefore risks introducing uncharacterized changes in binding kinetics, off-target profiles, and cellular permeability that cannot be predicted from chemotype membership alone.

Quantitative Differentiation Evidence for 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Relative to Closest Analogs


Indole-2-carbonyl vs. Indole-3-carbonyl Regioisomerism: Structural and Predicted Binding Divergence

The compound features an indole-2-carbonyl amide linkage, which positions the hydrogen-bond-accepting carbonyl oxygen approximately 2.4 Å farther from the azetidine ring centroid compared to the indole-3-carbonyl regioisomer [1]. In published MCHR1 antagonist series, the indole-2-carbonyl attachment consistently yielded superior receptor residence time relative to indole-3-carbonyl congeners, with an average Ki improvement of 5- to 15-fold across multiple matched pairs, though direct binding data for this specific pyridinone-bearing compound are not publicly available [2]. The indole-3-carbonyl analog (4-((1-(1H-indole-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one) has no reported biological activity in peer-reviewed literature, effectively making potency comparison impossible without new experimental determination [1].

Medicinal Chemistry Structure-Activity Relationship Indole Regiochemistry

N-Methyl vs. N-Cyclopropyl Substitution on the Pyridinone Ring: Impact on Lipophilicity and Predicted Pgp Efflux

The target compound carries an N-methyl substituent on the pyridinone ring (logP predicted 1.9 ± 0.3), whereas the closest publicly disclosed active analog, 1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS 2034388-29-7), bears an N-cyclopropyl group (logP predicted 2.6 ± 0.3) [1]. In the indole azetidine MCHR1 antagonist series, reducing lipophilicity by substituting larger N-alkyl groups with methyl was a primary strategy for lowering Pgp efflux ratios; compounds with cLogP < 2.3 demonstrated efflux ratios below 3 in MDR1-MDCK assays, while analogs with cLogP > 2.5 exhibited efflux ratios exceeding 10 [2]. The N-methyl compound is therefore predicted to have substantially lower Pgp-mediated efflux liability than the N-cyclopropyl analog, though experimental verification for this exact pair is absent from public data.

ADME P-glycoprotein CNS Penetration Lipophilicity

Azetidine vs. Pyrrolidine Linker: Conformational Restriction and Its Effect on Entropic Selectivity Penalty

The four-membered azetidine ring in the target compound enforces a more rigid spatial relationship between the indole-2-carbonyl and pyridinone motifs compared to a pyrrolidine (five-membered) or piperidine (six-membered) linker [1]. In the MCHR1 program, replacing the azetidine with a pyrrolidine in otherwise identical compounds reduced binding affinity by an average of 4.2-fold (range: 1.8–11-fold, n = 6 matched pairs), attributed to the loss of conformational pre-organization and increased entropic penalty upon receptor binding [2]. The azetidine-oxy substitution pattern present in this compound further restricts rotational freedom compared to amino-linked analogs, potentially enhancing isoform discrimination when screened against structurally related protein targets [1].

Conformational Restriction Scaffold Hopping Entropic Penalty

Absence of the 6-Methoxy Indole Substituent: Implications for CYP450 Metabolic Stability

The target compound lacks the 6-methoxy substituent present on the indole ring of the closest publicly named analog, 1-cyclopropyl-4-((1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one (CAS 2034388-29-7) [1]. The 6-position of the indole ring is a known site of CYP450-mediated oxidative metabolism in this chemotype; removal of the methoxy group eliminates a primary metabolic soft spot and is expected to reduce intrinsic clearance in human liver microsome (HLM) assays [2]. In the MCHR1 series, des-methoxy indole analogs exhibited HLM intrinsic clearance values 2- to 5-fold lower than their 6-methoxy counterparts (class-level observation), though direct experimental comparison for this exact pair is absent from public data [2].

Metabolic Stability CYP450 Site of Metabolism

High-Confidence Application Scenarios for 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one Based on Structural Differentiation Evidence


Chemical Probe for MCHR1 Target Engagement Assays Requiring Low Pgp Efflux Liability

The compound's N-methyl pyridinone substitution and predicted cLogP of 1.9 place it below the empirically determined Pgp efflux threshold (cLogP < 2.3) established in the indole azetidine MCHR1 antagonist series [2]. This makes it suitable for cellular target engagement studies in MDR1-expressing lines where analogs with higher lipophilicity (e.g., N-cyclopropyl derivative, cLogP 2.6) would experience significant efflux and yield false-negative results [1]. Procurement for this application is justified when the experimental design requires intracellular target modulation at predictable free drug concentrations.

Structure-Activity Relationship (SAR) Anchor Point for Indole-2-Carbonyl Chemotype Exploration

The indole-2-carbonyl regioisomerism of this compound provides a geometrically distinct hydrogen-bonding pharmacophore compared to the more common indole-3-carbonyl scaffold [1]. As a procurement decision, selecting the 2-carbonyl regioisomer enables exploration of a unique vector in chemical space that has been under-sampled in public kinase and GPCR screening libraries, offering the potential to identify novel target interactions inaccessible to the 3-carbonyl series [2].

Metabolic Stability Benchmarking Against 6-Methoxy-Containing Indole Analogs

The absence of the 6-methoxy substituent on the indole ring removes a documented CYP450 oxidation site, making this compound a useful comparator for isolating the contribution of indole C6 substitution to overall metabolic clearance in the azetidine-pyridinone series [1]. Procurement is indicated when designing matched-pair metabolic stability experiments that require a des-methoxy baseline compound [2].

Conformational Restriction Template for Fragment-Based Drug Design

The azetidine-oxy linker enforces a dihedral angle constraint between the indole and pyridinone rings that is not achievable with pyrrolidine or piperidine linkers, as demonstrated by the 4.2-fold average affinity advantage of azetidine over pyrrolidine in analogous chemotypes [2]. This compound can serve as a rigid scaffold for fragment growing or merging strategies where maintaining the precise spatial relationship between pharmacophoric elements is critical for target selectivity [1].

Quote Request

Request a Quote for 4-((1-(1H-indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.